

2,4-Dibromo-5-chloropyridine CAS number

137628-17-2

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Compound of Interest

Compound Name: 2,4-Dibromo-5-chloropyridine

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An In-Depth Technical Guide to 2,3-Dibromo-5-chloropyridine (CAS 137628-17-2)

Abstract: This technical guide provides a comprehensive overview of 2,3-Dibromo-5-chloropyridine, a pivotal halogenated pyridine intermediate for advanced chemical synthesis. While the user's query specified the chemical name "**2,4-Dibromo-5-chloropyridine**," the provided CAS number, 137628-17-2, uniquely and consistently corresponds to 2,3-Dibromo-5-chloropyridine in authoritative chemical databases and supplier catalogs.^{[1][2][3]} This document will therefore focus exclusively on the compound correctly identified by this CAS number. We will delve into its physicochemical properties, spectroscopic profile, strategic applications in palladium-catalyzed cross-coupling reactions, and its role as a versatile building block in the fields of pharmaceutical and agrochemical development. Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable reagent.

Core Properties and Spectroscopic Profile

2,3-Dibromo-5-chloropyridine is a polyhalogenated pyridine derivative whose synthetic utility is derived from the distinct reactivity of its three halogen substituents. This differential reactivity allows for programmed, regioselective functionalization, making it a valuable scaffold in multi-step organic synthesis.^{[1][4]}

Physicochemical Characteristics

The key physical and chemical properties of 2,3-Dibromo-5-chloropyridine are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	137628-17-2	[1] [3]
Molecular Formula	C ₅ H ₂ Br ₂ ClN	[1] [3]
Molecular Weight	271.34 g/mol	[1] [3]
Appearance	White to light yellow or light orange powder/crystal	[1]
Melting Point	41 - 45 °C	[1]
Solubility	Soluble in DMSO, DMF, and chlorinated solvents; slightly soluble in water. [4]	[4]
Storage Conditions	Store at 2 - 8 °C under an inert atmosphere. [1] [5]	[1] [5]

Chemical Structure

The structure of 2,3-Dibromo-5-chloropyridine features two bromine atoms at positions 2 and 3, and a chlorine atom at position 5.

Caption: Structure of 2,3-Dibromo-5-chloropyridine.

Spectroscopic Characterization (Predicted)

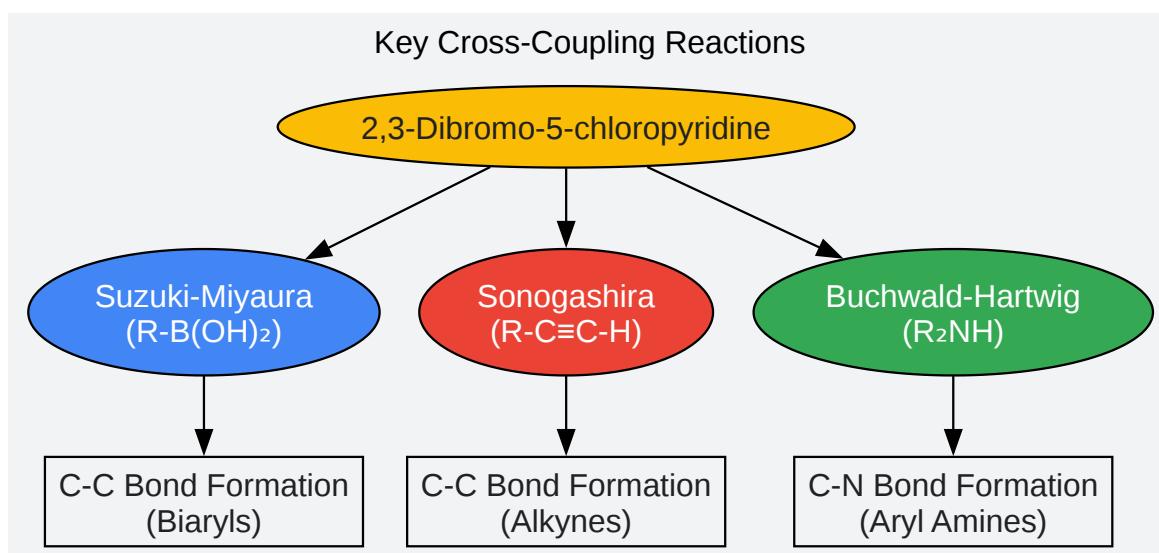
While a publicly available, fully assigned spectrum for this specific compound is not readily available, its features can be reliably predicted based on its structure and data from analogous compounds.[\[6\]](#)

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals would appear as doublets due to mutual coupling (⁴JHH), corresponding to the protons at the C4 and C6 positions.

- ^{13}C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, as they are all in unique chemical environments. The signals for carbons bearing halogen atoms (C2, C3, C5) will be shifted downfield.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom, which is a powerful diagnostic tool for confirming its identity. The molecular ion peak (M^+) would be observed around m/z 271, accompanied by other peaks reflecting the natural isotopic abundance of Br ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and Cl ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$).

Strategic Applications in Cross-Coupling Chemistry

The primary utility of 2,3-Dibromo-5-chloropyridine lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (generally C-Br > C-Cl for oxidative addition to Pd(0)) allows for sequential, site-selective modifications, providing a powerful strategy for building molecular complexity.



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Caption: Major synthetic transformations of the core molecule.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds found in many pharmaceuticals.^[7] ^[8] For 2,3-Dibromo-5-chloropyridine, the reaction can be tuned to selectively substitute the bromine atoms over the less reactive chlorine atom.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high selectivity and yield.^[9] The C2-Br bond is often the most labile due to its position adjacent to the nitrogen atom, followed by the C3-Br bond. The C5-Cl bond typically requires more forcing conditions to react. This reactivity gradient enables a stepwise approach to synthesis.

Representative Protocol: Monoselective Suzuki-Miyaura Coupling

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add 2,3-Dibromo-5-chloropyridine (1.0 mmol, 271 mg), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.0 mmol).
- **Catalyst & Solvent:** Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and an anhydrous solvent like 1,4-dioxane/water (4:1, 5 mL).
- **Degassing:** Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- **Reaction:** Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- **Workup:** After cooling to room temperature, dilute the reaction with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira coupling enables the direct installation of alkyne moieties, which are prevalent in natural products, functional materials, and drug candidates.^[10]^[11] This reaction typically proceeds under mild conditions and shows high functional group tolerance.

Expert Insight: Copper-free Sonogashira conditions are often preferred in pharmaceutical synthesis to avoid potential contamination of the final product with toxic copper salts.[\[11\]](#) The regioselectivity follows a similar pattern to the Suzuki coupling, with the C-Br bonds reacting preferentially.

Representative Protocol: Copper-Free Sonogashira Coupling

- Inert Atmosphere: In a glovebox or under a stream of argon, combine 2,3-Dibromo-5-chloropyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium precatalyst (e.g., $\text{Pd}(\text{OAc})_2$ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., Cs_2CO_3 , 2.0 mmol) in a vial.
- Solvent: Add anhydrous solvent, such as THF or DMF (3-5 mL).
- Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC/LC-MS).
- Workup: Quench the reaction with saturated aqueous NH_4Cl solution and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the combined organic extracts with brine, dry over MgSO_4 , filter, and concentrate. Purify the residue via flash chromatography to yield the alkynylpyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical step in the synthesis of countless pharmaceuticals containing aniline and related motifs.[\[12\]](#)[\[13\]](#) The reaction couples aryl halides with a wide variety of amines.

Expert Insight: The amination of electron-deficient heteroaryl halides can be challenging. Success hinges on the selection of a suitable ligand, often a bulky, electron-rich phosphine (e.g., XPhos, RuPhos), which promotes the rate-limiting reductive elimination step.[\[14\]](#)[\[15\]](#) A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

Representative Protocol: Buchwald-Hartwig Amination

- **Inert Atmosphere:** Charge an oven-dried vial with a stir bar, NaOt-Bu (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5 mol%). Seal the vial and purge with argon.
- **Reagents:** Add 2,3-Dibromo-5-chloropyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene or dioxane (4 mL) via syringe.
- **Reaction:** Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor for completion by LC-MS.
- **Workup:** Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
- **Purification:** Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the desired amino-pyridine derivative.

Applications in Drug Discovery and Agrochemicals

2,3-Dibromo-5-chloropyridine is not an active ingredient itself but serves as a foundational building block for creating more complex, biologically active molecules.[\[1\]](#)

- **Pharmaceutical Research:** The halogenated pyridine core is a common feature in many kinase inhibitors, antivirals, and central nervous system agents. This intermediate allows for the systematic exploration of the chemical space around the pyridine scaffold, enabling the synthesis of compound libraries for high-throughput screening.[\[1\]](#)[\[4\]](#)[\[16\]](#)
- **Agrochemical Development:** It is a key intermediate in the synthesis of novel pesticides and herbicides. The introduction of bromine and chlorine atoms can enhance the biological activity and metabolic stability of the target agrochemical.[\[1\]](#)
- **Materials Science:** The ability to introduce diverse functional groups via cross-coupling makes this compound useful in creating advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers where the halogenated nature can impart properties like thermal stability.[\[1\]](#)[\[4\]](#)

Safety, Handling, and Storage

Proper handling of 2,3-Dibromo-5-chloropyridine is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Statement	Source(s)
Acute Toxicity, Oral	H301: Toxic if swallowed	[3][17]
Skin Corrosion/Irritation	H315: Causes skin irritation	[3][18]
Eye Damage/Irritation	H319: Causes serious eye irritation	[3][18]
Respiratory Irritation	H335: May cause respiratory irritation	[3][18]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[19] [20]
- Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[19] Ensure eyewash stations and safety showers are readily accessible.[20]
- Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid formation of dust. Wash hands thoroughly after handling.[20]
- Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place, preferably under an inert atmosphere.[1][5]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[17]

Conclusion

2,3-Dibromo-5-chloropyridine (CAS 137628-17-2) is a highly valuable and versatile building block for synthetic chemistry. Its utility is defined by the three halogen atoms that can be selectively functionalized through modern cross-coupling methodologies. This allows for the efficient and controlled synthesis of complex substituted pyridines, which are critical components in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, enables researchers to fully leverage the synthetic potential of this important intermediate.

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